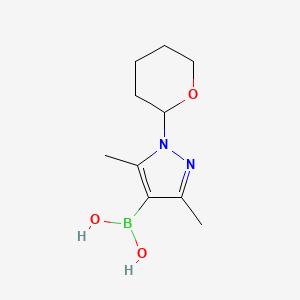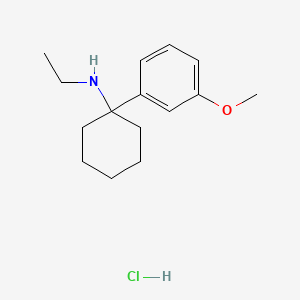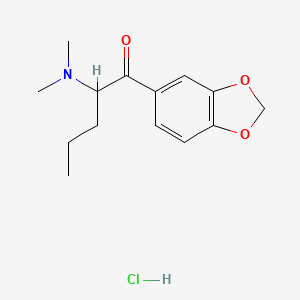
Dipentylone hydrochloride
Übersicht
Beschreibung
Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a substituted cathinone derivative with stimulant effects . It has been sold as a designer drug and was first detected in Sweden in 2014 . The chemical formula of Dipentylone hydrochloride is C14H19NO3 .
Synthesis Analysis
The first synthesis of Dipentylone was described in 1967 in a patent . The chemical synthesis of cathinones is facile and usually involves two steps . In both cases, the addition of diethylamine ensured the liberation of a free base of the drug from the corresponding hydrochloric acid salt .Molecular Structure Analysis
The 3D structure of Dipentylone in solution was revealed . The individual ®-enantiomers of Dipentylone hydrochloride were selected for the conformational analysis . Energetically preferred geometries of these molecules were determined by three or five dihedral angles α1, α2, α3, and optionally α4 and α5 .Chemical Reactions Analysis
Dipentylone hydrochloride salt and the deuterated species dipentylone-d6 hydrochloride salt are available as reference materials from commercial suppliers for use in routine analysis in forensic and clinical investigations .Physical And Chemical Properties Analysis
Dipentylone hydrochloride is described as a neat solid . Its molecular formula is C14H19NO3 and the molar mass is 249.310 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Effects on Cognitive Function and Brain Oxidative Stress : Dipentyl phthalate (DPeP), a plasticizer compound, was found to adversely affect learning and memory functions in mice through oxidative stress-mediated neuronal damage. N-acetylcysteine (NAC) was observed to attenuate these effects, suggesting potential therapeutic applications (Gautam et al., 2022).
Behavioral Effects of Synthetic Cathinone Analogs : Dipentylone, among other novel cathinone compounds, was tested for psychostimulant-like effects in rodents. It was found to increase locomotor activity and fully substitute for the discriminative stimulus effects of methamphetamine and cocaine, indicating potential for abuse as psychostimulants (Gatch et al., 2020).
MK-801 on DPeP-Induced Cognitive Dysfunction : MK-801, also known as Dizocilpine, was investigated for its effects on DPeP-induced cognitive dysfunction in mice. It was found that pre-administration of MK-801 could attenuate the oxidative stress and neurotoxicity caused by DPeP (Gautam et al., 2022).
Narcotic Analgesics for Intravenous Autoanalgesia : A study evaluating the effectiveness of narcotic analgesics, including morphine hydrochloride, phentanyl, and dipidolor, for intravenous autoanalgesia, assessed their impact on central hemodynamics, pulmonary ventilation, and blood gas composition. This study highlights the clinical applications of these compounds in pain management (Dubitskiĭ et al., 1993).
Modification of Drug Penetration into Human Skin Using Microemulsions : This study focused on the penetration of diphenhydramine hydrochloride from a microemulsion into human skin, indicating its potential application in transdermal drug delivery systems (Schmalfuss et al., 1997).
Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for Degradation Products : This research used solid-phase microextraction and gas chromatography-mass spectrometry to determine degradation products of volatile and semivolatile compounds, including diphenhydramine hydrochloride (Karaisz & Snow, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMAZIZKMMYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342051 | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentylone hydrochloride | |
CAS RN |
17763-13-2 | |
| Record name | Dipentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)



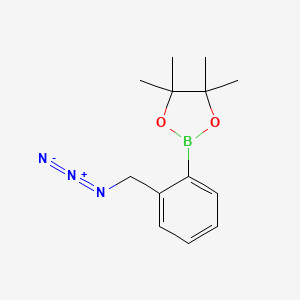
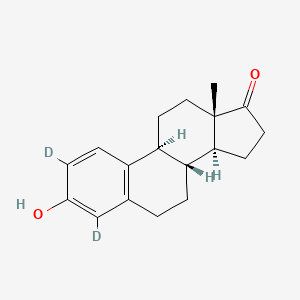

![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)

